p-Benzoquinone imine

Catalog No.
S598095
CAS No.
3009-34-5
M.F
C6H5NO
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Benzoquinone imine

CAS Number

3009-34-5

Product Name

p-Benzoquinone imine

IUPAC Name

4-iminocyclohexa-2,5-dien-1-one

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H

InChI Key

WELKBINNNXKQQS-UHFFFAOYSA-N

SMILES

C1=CC(=O)C=CC1=N

Synonyms

1,4-benzoquinone imine, 1,4-benzoquinoneimine

Canonical SMILES

C1=CC(=O)C=CC1=N

1,4-benzoquinone imine is a quinone imine. It derives from a 1,4-benzoquinone.

p-Benzoquinone imine (CAS 3009-34-5) is a highly reactive, redox-active organic intermediate characterized by a quinonoid ring system featuring one ketone and one exocyclic carbon-nitrogen double bond. As the monoimine derivative of p-benzoquinone, it serves as a critical electrophilic building block and electron-transfer mediator in synthetic chemistry, materials science, and toxicological modeling. In industrial and laboratory procurement, it is primarily valued for its asymmetric reactivity—combining the Michael addition capabilities of a quinone with the distinct transimination potential of an imine. Its specific electrochemical profile, offering a milder one-electron reduction potential than fully oxygenated quinones, makes it a valuable precursor for synthesizing conducting polymers, specialized dyes, and redox-active bioconjugates [1].

Substituting p-benzoquinone imine with its fully oxygenated parent (p-benzoquinone) or its reduced precursor (p-aminophenol) fundamentally alters reaction pathways and process workflows. p-Benzoquinone lacks the imine nitrogen required for transimination reactions, restricting it solely to Michael additions and rendering it incapable of orthogonal amine-based bioconjugation. Conversely, substituting with p-aminophenol requires harsh in situ chemical or electrochemical oxidation (often exceeding +0.5 V vs SCE) to generate the reactive imine species. This mandatory oxidation step introduces metal byproducts (e.g., from Ag2O) or causes over-oxidation, which can degrade sensitive polymer backbones or biological targets. Furthermore, utilizing N-acetylated analogs like NAPQI changes the steric and electronic profile, preventing the specific pH-triggered hydrolysis characteristic of the unsubstituted monoimine [1].

Bypass of Harsh In Situ Oxidation Workflows

p-Aminophenol (PAP) is frequently utilized as a precursor to p-benzoquinone imine, but its conversion requires mandatory in situ oxidation (e.g., via Ag2O or electrochemical oxidation at potentials >+0.5 V vs SCE). This oxidative generation often leads to over-oxidation to p-benzoquinone or introduces unwanted metal salt byproducts into the reaction matrix. Procuring p-benzoquinone imine directly allows for immediate electrophilic trapping (e.g., via Michael addition with thiols) under oxidant-free, anhydrous conditions, completely preventing oxidant-induced degradation of sensitive targets [1].

Evidence DimensionRequirement for oxidative activation
Target Compound Datap-Benzoquinone imine (Directly reactive electrophile, 0 V activation needed)
Comparator Or Baselinep-Aminophenol (Requires >+0.5 V vs SCE or chemical oxidants)
Quantified DifferenceElimination of the oxidative step and associated byproducts
ConditionsAnhydrous or controlled trapping assays

Eliminating the in situ oxidation step ensures higher yields of specific adducts and prevents oxidant-induced degradation of sensitive biological or polymeric targets during sensor fabrication.

Attenuated One-Electron Reducibility

Compared to the fully oxygenated parent p-benzoquinone (BQ), p-benzoquinone imine exhibits diminished one-electron reducibility. Energy-partitioning and adiabatic electron affinity analyses demonstrate that the conversion to the radical anion (Q*-) is significantly less favorable for the monoimine than for BQ. Consequently, p-benzoquinone imine acts as a milder oxidant, reducing the risk of indiscriminate background oxidation in complex mixtures while still providing a highly stable redox-active core for electron-transfer applications [1].

Evidence DimensionOne-electron reducibility / Electron affinity
Target Compound Datap-Benzoquinone imine (Diminished reducibility, acts as a milder oxidant)
Comparator Or Baselinep-Benzoquinone (High reducibility, strong oxidant)
Quantified DifferenceLower propensity for one-electron reduction to the radical anion
ConditionsComputational and electrochemical redox modeling

Buyers developing redox mediators or sensors can use p-benzoquinone imine to achieve selective electron transfer without the aggressive, non-specific oxidative damage caused by p-benzoquinone.

Exclusive Transimination with Primary Amines

Unlike p-benzoquinone, which is strictly limited to Michael additions or redox cycling, p-benzoquinone imine can undergo transimination with primary amines. This condensation reaction replaces the imine nitrogen substituent without disrupting the redox-active quinone nucleus. This specific asymmetric reactivity allows p-benzoquinone imine to be covalently anchored to proteins (e.g., lysine residues) or amine-functionalized polymer backbones while retaining its full redox capacity, a functionalization pathway completely inaccessible to standard quinones [1].

Evidence DimensionTransimination capability
Target Compound Datap-Benzoquinone imine (Undergoes transimination, retaining redox nucleus)
Comparator Or Baselinep-Benzoquinone (Incapable of transimination)
Quantified DifferenceAccess to an orthogonal covalent amine-anchoring mechanism
ConditionsReaction with primary amines (e.g., Nα-(t-Boc)lysine)

This specific reactivity allows researchers to embed redox-active centers into nucleosomes, proteins, or amine-functionalized materials without destroying the compound's electrochemical utility.

pH-Triggered Hydrolysis for Controlled Release

p-Benzoquinone imine is highly sensitive to pH, undergoing rapid ipso attack and hydrolysis to p-benzoquinone in mildly acidic environments. While N-acetylated analogs like NAPQI are relatively stable at physiological pH (t1/2 ≈ 47 min at pH 7.4), the unsubstituted monoimine hydrolyzes much faster in acid. This distinct kinetic profile allows p-benzoquinone imine to be utilized as a pH-triggered, slow-release precursor for p-benzoquinone in localized acidic microenvironments, or as a transient intermediate in kinetic trapping studies [1].

Evidence DimensionHydrolytic stability at acidic pH
Target Compound Datap-Benzoquinone imine (Rapid hydrolysis to p-benzoquinone via ipso attack)
Comparator Or BaselineNAPQI (Stable at pH 7.4, t1/2 = 47 min)
Quantified DifferenceSignificantly accelerated degradation in acidic media
ConditionsAqueous media, mildly acidic pH

Procurement of the monoimine is highly suited for applications requiring a transient electrophile or a pH-responsive delivery system that generates p-benzoquinone on demand.

Synthesis of Asymmetric Polyaniline Derivatives and Conducting Polymers

Because p-benzoquinone imine possesses an asymmetric structure (one ketone, one imine) and undergoes specific transimination reactions, it is a highly effective monomeric building block for synthesizing highly ordered, asymmetric polyaniline derivatives. Procuring the monoimine directly avoids the over-oxidation defects typically introduced when polymerizing p-aminophenol in situ [1].

Fabrication of Mild Redox Mediators for Biosensors

Driven by its attenuated one-electron reducibility compared to p-benzoquinone, p-benzoquinone imine is highly suited for integration into electrochemical biosensors. It acts as a stable electron-transfer mediator that facilitates target detection without causing the aggressive background oxidation of sensitive biological matrices often seen with stronger quinone oxidants [2].

Orthogonal Bioconjugation and Covalent Protein Anchoring

Leveraging its distinct transimination capability, p-benzoquinone imine is a highly specific reagent for covalently attaching redox-active centers to primary amines, such as lysine residues on proteins or nucleosomes. This allows for the creation of redox-active bioconjugates where the quinone nucleus remains fully functional, a process impossible with standard p-benzoquinone [3].

pH-Responsive Delivery Systems and Toxicological Modeling

Due to its rapid, pH-triggered hydrolysis to p-benzoquinone in acidic media, p-benzoquinone imine serves as a highly effective transient electrophile for toxicological assays and controlled-release models. It accurately mimics the reactive intermediate phases of xenobiotic metabolism, providing a non-acetylated baseline for comparing the toxicity of compounds like NAPQI [4].

XLogP3

0.3

Wikipedia

1,4-benzoquinone imine

Dates

Last modified: 04-14-2024
Faiella et al. An artificial di-iron oxo-protein with phenol oxidase activity. Nature Chemical Biology, doi: 10.1038/nchembio.257, published online 08 November 2009 http://www.nature.com/naturechemicalbiology

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